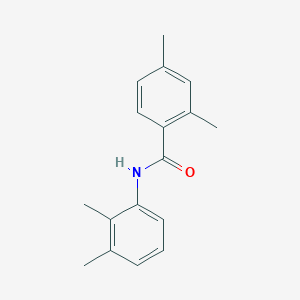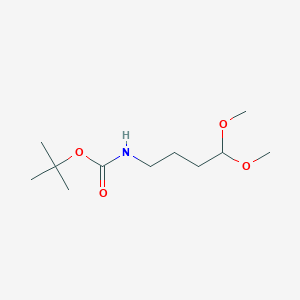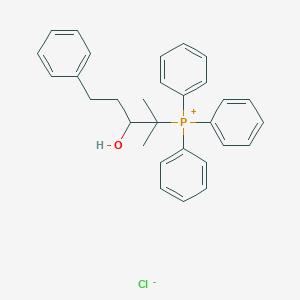
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is a type of phosphonium salt, which is often used in various chemical reactions and applications due to its stability and reactivity.
Preparation Methods
The synthesis of (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Chemical Reactions Analysis
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, such as antiviral and antitumor agents.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and the nature of the other reactants involved .
Comparison with Similar Compounds
Similar compounds to (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride include:
(Methoxymethyl)triphenylphosphonium chloride: Used in similar applications but has different reactivity due to the presence of a methoxy group.
Benzyltriphenylphosphonium chloride: Also used as a phase transfer catalyst but has a benzyl group instead of a hydroxy-phenyl group.
(Chloromethyl)triphenylphosphonium chloride: Used in organic synthesis with a chloromethyl group instead of a hydroxy-phenyl group.
These compounds share similar structural features but differ in their specific functional groups, which can significantly affect their reactivity and applications.
Properties
CAS No. |
654408-37-4 |
|---|---|
Molecular Formula |
C30H32ClOP |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
(3-hydroxy-2-methyl-5-phenylpentan-2-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H32OP.ClH/c1-30(2,29(31)24-23-25-15-7-3-8-16-25)32(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28;/h3-22,29,31H,23-24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZNVLWMAXQGDLFX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(CCC1=CC=CC=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


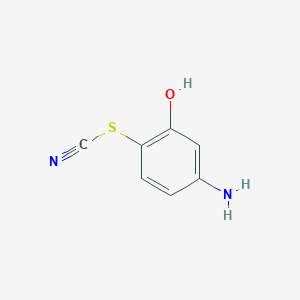
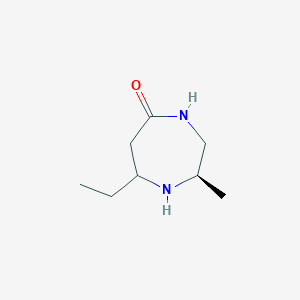
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
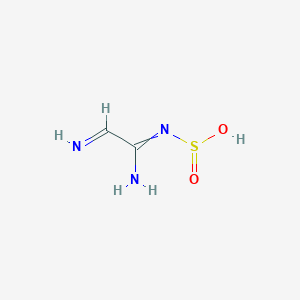

![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)


